molecular formula C20H22BrN5O B10946601 (2E)-N-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10946601
M. Wt: 428.3 g/mol
InChI Key: ITAMYRNWMSSXMU-JXMROGBWSA-N
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Description

(E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Corresponding oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.

    3-(1-Ethyl-1H-pyrazol-4-yl)-2-propenoic acid: Another precursor used in the synthesis.

    N-Substituted pyrazole derivatives: Compounds with similar structures and biological activities.

Uniqueness

(E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific substitution pattern and the presence of both bromo and ethyl groups on the pyrazole rings

Properties

Molecular Formula

C20H22BrN5O

Molecular Weight

428.3 g/mol

IUPAC Name

(E)-N-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H22BrN5O/c1-4-25-12-17(11-22-25)7-10-19(27)23-18-8-5-16(6-9-18)13-26-15(3)20(21)14(2)24-26/h5-12H,4,13H2,1-3H3,(H,23,27)/b10-7+

InChI Key

ITAMYRNWMSSXMU-JXMROGBWSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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